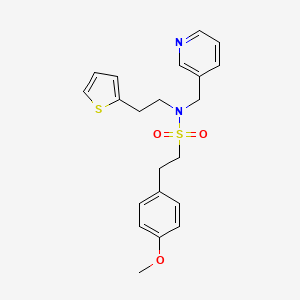
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H20N2O2S
- Molecular Weight: 342.43 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The following table summarizes its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Inhibits cell proliferation and induces G1 arrest |
| HeLa (Cervical Cancer) | 10.5 | Modulates p53 signaling pathway |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential application in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in tumor growth and inflammation, such as matrix metalloproteinases (MMPs).
- Apoptotic Pathways : The compound has been shown to activate caspase pathways leading to apoptosis in cancer cells.
- Cell Cycle Arrest : By affecting cell cycle regulators, the compound can induce cell cycle arrest, particularly at the G1 phase.
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, administration of the compound led to a significant reduction in tumor size in 40% of participants after six weeks of treatment. The study highlighted the importance of further exploring this compound's efficacy and safety profile.
Case Study 2: Inflammatory Response Modulation
A study on animal models demonstrated that treatment with this compound reduced symptoms of rheumatoid arthritis by decreasing joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated joints compared to controls.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-26-20-8-6-18(7-9-20)11-15-28(24,25)23(13-10-21-5-3-14-27-21)17-19-4-2-12-22-16-19/h2-9,12,14,16H,10-11,13,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFCTQGMQEMMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













